2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Overview
Description
2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a specialized compound used in biomedical research . It serves as a reagent in the creation of pharmaceutical drugs aiming to treat neurological disorders .
Molecular Structure Analysis
The molecular formula of this compound is C14H19BF3NO4 . It has a molecular weight of 333.11 . The InChI key is HMUKCBZNHGKNND-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a topological polar surface area of 49.8Ų . It has a complexity of 417 . It has 0 hydrogen bond donor count and 8 hydrogen bond acceptor count . It has 3 rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds related to 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine have been synthesized and analyzed using techniques such as FTIR, NMR, mass spectrometry, and X-ray diffraction. These boric acid ester intermediates with benzene rings are obtained through multi-step substitution reactions, and their molecular structures are calculated using density functional theory (DFT) to verify their consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Crystal Structure and Chemical Reactivity
- The structural properties and chemical reactivity of pyridin-2-ylboron derivatives, which are closely related to the target compound, have been explored. These studies include the comparison of molecular structures and bond angles, as well as investigations into the molecular orbitals and electrostatic potential to understand differences in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Applications in Coordination Polymers
- The compound has been used in the synthesis of coordination polymers, such as a two-dimensional coordination polymer formed from Cobalt(II) and an extended dipyridyl ligand. The structure of this polymer is characterized by chains of octahedral cobalt ions bridged by acetate ligands, forming sheets with square lattice topology (Al-Fayaad et al., 2020).
Electrochemical Applications
- This compound has been evaluated in the context of organic liquid electrolyte-based fluoride shuttle batteries. Boron-based anion acceptors derived from it have been tested for their ability to dissociate MF salt in these battery systems, demonstrating potential applications in energy storage technologies (Kucuk & Abe, 2020).
properties
IUPAC Name |
2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-8(14(16,17)18)7-19-11(21-6)10(9)20-5/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKCBZNHGKNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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